3-Methylbutanoyl fluoride

Description

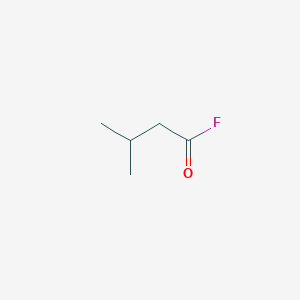

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutanoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFKXDPQHYKWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylbutanoyl Fluoride

Direct Deoxyfluorination Strategies from 3-Methylbutanoic Acid

Direct conversion of the carboxylic acid group in 3-Methylbutanoic acid to an acyl fluoride (B91410) is a common and efficient strategy. This transformation, known as deoxyfluorination, involves the replacement of the hydroxyl group with a fluorine atom. A variety of modern reagents have been developed for this purpose.

Several classes of reagents are effective for the deoxyfluorination of carboxylic acids.

Diethylaminosulfur Trifluoride (DAST) : DAST is a widely used nucleophilic fluorinating reagent for converting carboxylic acids into their corresponding acyl fluorides. enamine.netsigmaaldrich.comresearchgate.net The reaction is typically high-yielding and allows for easy separation of the product from byproducts. enamine.net DAST is known for its versatility in fluorinating various oxygen-containing compounds, including alcohols and aldehydes, in addition to carboxylic acids. enamine.netsigmaaldrich.comitspk.com

Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur Trifluoride) : Deoxo-Fluor is a thermally stable alternative to DAST. sigmaaldrich.com It is a versatile and mild reagent for generating acyl fluorides from carboxylic acids. organic-chemistry.org This reagent is effective for a range of substrates, including aliphatic, cyclic, and benzoic acids, and often allows for facile purification of the products in good to excellent yields. organic-chemistry.org Its enhanced thermal stability makes it a safer option compared to DAST for many applications. sigmaaldrich.comorganic-chemistry.org

Cyanuric Fluoride : Cyanuric fluoride is another effective reagent for the preparation of acyl fluorides from carboxylic acids. cas.cnresearchgate.net The method is considered a convenient route for this transformation. cas.cn Historically, it is one of the established nitrogen-containing fluorination reagents used for this purpose. cas.cn

Sulfur-based Reagents : Beyond DAST and Deoxo-Fluor, other sulfur-containing reagents have been developed. Elemental sulfur, in conjunction with an electrophilic fluorinating agent like Selectfluor, can mediate the synthesis of acyl fluorides from carboxylic acids. organic-chemistry.org This metal-free approach operates under mild conditions and avoids the formation of acid anhydride (B1165640) byproducts. organic-chemistry.org Mechanistic studies suggest the in-situ generation of reactive S8-fluoro-sulfonium cations and neutral S8-difluoride species that facilitate the deoxyfluorination. organic-chemistry.org

| Reagent | Key Features | Typical Substrates |

| DAST | Versatile, high-yielding nucleophilic fluorinating agent. enamine.netsigmaaldrich.com | Alcohols, Aldehydes, Ketones, Carboxylic Acids. enamine.net |

| Deoxo-Fluor® | Thermally stable and mild alternative to DAST. sigmaaldrich.comorganic-chemistry.org | Aliphatic, Cyclic, and Benzoic Acids. organic-chemistry.org |

| Cyanuric Fluoride | Established nitrogen-containing reagent for acyl fluoride synthesis. cas.cn | Carboxylic Acids. cas.cn |

| Sulfur/Selectfluor | Metal-free, avoids acid anhydride byproducts. organic-chemistry.org | Electron-rich, electron-deficient, and sterically hindered carboxylic acids. organic-chemistry.org |

Phosphorus-based reagent systems provide a mild and efficient route to acyl fluorides from carboxylic acids. A common method involves the use of triphenylphosphine (B44618) (PPh3) and a source of fluoride, activated by a reagent such as N-bromosuccinimide (NBS). nih.govbohrium.com The key step in this process is the formation of an acyloxyphosphonium ion intermediate. nih.govresearchgate.net This intermediate is then susceptible to nucleophilic attack by the fluoride ion, leading to the formation of the acyl fluoride. researchgate.net This protocol is noted for its mild conditions, excellent yields, high functional group tolerance, and scalability. nih.govbohrium.com

A method utilizing triphosgene (B27547) in combination with an inexpensive fluoride source like potassium fluoride (KF) has been developed for the deoxyfluorination of carboxylic acids. rsc.org This approach affords a wide variety of acyl fluorides in high yields and purity. The reaction is believed to proceed through the in situ generation of reactive intermediates such as fluorophosgene and chlorofluorophosgene, which are the active species responsible for the conversion. rsc.org The protocol demonstrates excellent functional group tolerance and is scalable for both laboratory and industrial applications. rsc.org

Benzothiazolium salts, such as 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3), have been employed as deoxyfluorinating reagents for the direct synthesis of acyl fluorides from carboxylic acids. beilstein-journals.org This method is notable for its mild and operationally simple conditions. Mechanistic studies suggest that the reaction can proceed through two different pathways, which allows for the use of the reagent in sub-stoichiometric quantities. beilstein-journals.org One proposed pathway involves the generation of thiocarbonyl difluoride, a highly electrophilic species that reacts with the carboxylic acid to form a thioic anhydride intermediate, which then converts to the acyl fluoride. beilstein-journals.org

Indirect Synthetic Routes

Indirect methods offer an alternative pathway to 3-Methylbutanoyl fluoride, typically starting from a more reactive acyl derivative.

One of the most common indirect methods for preparing acyl fluorides is through a halogen exchange (Halex) reaction, starting from the corresponding acyl chloride. researchgate.netthieme-connect.de The conversion of 3-methylbutanoyl chloride to 3-methylbutanoyl fluoride can be achieved using various fluoride salts. Reagents such as potassium fluoride (KF), cesium fluoride (CsF), and silver(I) fluoride are frequently used for this purpose. organic-chemistry.orgthieme-connect.de Phase-transfer catalysis can also be employed to facilitate the reaction between an acyl chloride and an aqueous fluoride source, such as potassium bifluoride, allowing for convenient synthesis on a larger scale. organic-chemistry.org This method is often straightforward and provides the desired acyl fluoride in high purity after simple workup and distillation. organic-chemistry.org

| Starting Material | Reagent(s) | Key Feature |

| 3-Methylbutanoyl chloride | KF, CsF, AgF, KHF2 | Standard halogen exchange from a more reactive acyl halide. organic-chemistry.orgthieme-connect.de |

| 3-Methylbutanoyl chloride | Aqueous bifluoride / Phase-transfer catalyst | Allows for large-scale synthesis with simple purification. organic-chemistry.org |

Conversion from Aldehydes via Photocatalytic Fluorination

A significant innovation in the synthesis of acyl fluorides is the direct conversion from aldehydes through photocatalytic fluorination. rsc.orgresearchgate.net This method facilitates the fluorination of aldehydic C(sp²)–H bonds, providing a direct route to compounds like 3-methylbutanoyl fluoride from its corresponding aldehyde, 3-methylbutanal.

The reaction typically employs an inexpensive photocatalyst, such as sodium decatungstate, in combination with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). researchgate.net This approach is notable for its convenience and ability to directly transform both aliphatic and aromatic aldehydes into acylating agents. rsc.org The process is understood to proceed via a radical mechanism. researchgate.net This photocatalytic strategy represents a valuable alternative to the more common methods that rely on the deoxyfluorination of carboxylic acids. rsc.org

Table 1: Key Components in Photocatalytic Fluorination of Aldehydes

| Component | Role | Example |

|---|---|---|

| Substrate | Aldehyde Precursor | 3-Methylbutanal |

| Photocatalyst | Facilitates the reaction upon light absorption | Sodium decatungstate |

| Fluorinating Agent | Source of electrophilic fluorine | N-fluorobenzenesulfonimide (NFSI) |

Fluorocarbonylation Reactions

Fluorocarbonylation reactions represent a potential pathway for the synthesis of acyl fluorides by incorporating a carbonyl group and a fluorine atom in a single transformation. While the direct application of fluorocarbonylation for the synthesis of 3-methylbutanoyl fluoride is not extensively detailed in recent literature, related methodologies have been developed for similar structures like carbamoyl (B1232498) fluorides. The synthesis of carbamoyl fluorides has been achieved using difluorophosgene, which can be generated in situ from sources like trifluoromethyl trifluoromethanesulfonate, highlighting a method that provides good to excellent yields with very fast reaction times. yorku.ca This general principle of using a phosgene-like equivalent for carbonylation and fluorination could conceptually be applied to the synthesis of acyl fluorides, though specific examples for 3-methylbutanoyl fluoride are less common.

Chemo- and Regioselective Synthesis of 3-Methylbutanoyl Fluoride

Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex organic molecules. For a relatively simple structure like 3-methylbutanoyl fluoride, the primary challenge is often chemoselectivity—the ability to selectively fluorinate the target functional group without affecting other reactive sites in a more complex substrate.

Modern synthetic methods have shown high degrees of chemoselectivity. For instance, the photocatalytic conversion of aldehydes to acyl fluorides selectively activates the aldehydic C-H bond, leaving other C-H bonds in the molecule untouched. rsc.org

Another innovative method involves a novel reagent system combining trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF) for the oxidative fluorination of carboxylic acids, aldehydes, or alcohols. nih.govorganic-chemistry.org This transformation is highly versatile and demonstrates excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules. organic-chemistry.org The ability to selectively convert a carboxylic acid or aldehyde group into an acyl fluoride in the presence of other sensitive functionalities underscores the high chemoselectivity of this method. organic-chemistry.org

Methodological Innovations and Scalability Studies in Academic Contexts

Recent academic research has focused on developing novel and more practical methods for acyl fluoride synthesis, moving away from traditional reliance on deoxyfluorination of carboxylic acids.

One major innovation is the development of a versatile oxidative fluorination system using trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF). organic-chemistry.org This method is notable because it can synthesize acyl fluorides directly from three different classes of precursors: carboxylic acids, aldehydes, or alcohols, often in high yields (up to 99%). nih.govorganic-chemistry.org The process is efficient and practical, representing a significant advancement in the field. organic-chemistry.org

Another key methodological innovation is the use of photocatalysis to directly convert aldehydes into acyl fluorides. rsc.orgresearchgate.net This strategy, employing an inexpensive catalyst and an electrophilic fluorine source, offers a convenient and direct pathway to these valuable compounds. rsc.org

While these studies highlight significant methodological advancements at the laboratory scale, specific academic studies focusing on the large-scale synthesis or scalability of these particular methods for 3-methylbutanoyl fluoride are not prominently featured in the reviewed literature. Further research would be needed to evaluate the scalability of these innovative reactions for industrial applications.

Reactivity and Mechanistic Studies of 3 Methylbutanoyl Fluoride

Nucleophilic Acyl Substitution Reactions

3-Methylbutanoyl fluoride (B91410), as an acyl fluoride, is a highly reactive carboxylic acid derivative. Its reactivity stems from the strong electron-withdrawing nature of the fluorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The fluoride ion is also a good leaving group in the context of the tetrahedral intermediate formed during the reaction. The general mechanism for these reactions is a two-step process known as nucleophilic acyl substitution, which proceeds through an addition-elimination pathway. masterorganicchemistry.comlibretexts.orgyoutube.com In the first step, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. youtube.com In the second step, the carbonyl group is reformed by the elimination of the fluoride ion. youtube.com Acyl fluorides are generally more stable to hydrolysis than acyl chlorides but are more reactive toward nucleophiles than esters and amides. semanticscholar.org

3-Methylbutanoyl fluoride readily reacts with oxygen nucleophiles such as alcohols and phenols to form the corresponding 3-methylbutanoate esters. This process, known as esterification, is typically efficient due to the high electrophilicity of the acyl fluoride.

The reaction with a primary or secondary alcohol proceeds via nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of 3-methylbutanoyl fluoride. This is followed by the elimination of hydrogen fluoride (HF) to yield the ester. The reaction can often be performed under mild conditions. While Fischer esterification with carboxylic acids is reversible, the reaction with acyl fluorides is effectively irreversible due to the formation of the stable H-F bond. youtube.com

Phenols, being weaker nucleophiles than alcohols, also react with 3-methylbutanoyl fluoride to form phenyl esters. khanacademy.org The reactivity of phenols can be enhanced by converting them to their corresponding phenoxide ions (e.g., by using a mild base like pyridine), which are much stronger nucleophiles. youtube.com The use of more reactive acyl derivatives like acyl fluorides is often necessary for efficient esterification of less reactive phenols. khanacademy.orgyoutube.com

Table 1: Representative Esterification Reactions of Acyl Fluorides

| Nucleophile | Product Type | General Conditions | Relative Reactivity |

|---|---|---|---|

| Primary Alcohol (R-OH) | Alkyl 3-methylbutanoate | Mild, often without catalyst | High |

| Secondary Alcohol (R₂CH-OH) | Alkyl 3-methylbutanoate | Mild, may be slower than primary | Moderate to High |

| Phenol (Ar-OH) | Phenyl 3-methylbutanoate | May require base (e.g., pyridine) | Moderate |

| Phenoxide (Ar-O⁻) | Phenyl 3-methylbutanoate | Mild, rapid reaction | Very High |

This table illustrates the general reactivity patterns for the esterification of acyl fluorides like 3-methylbutanoyl fluoride with various oxygen nucleophiles.

The reaction of 3-methylbutanoyl fluoride with nitrogen-based nucleophiles is a highly effective method for forming amide bonds. This high reactivity and the clean nature of the reaction have made acyl fluorides valuable reagents in organic synthesis, particularly in the challenging context of peptide coupling. semanticscholar.orgrsc.org

Primary and secondary amines react rapidly with 3-methylbutanoyl fluoride to produce N-substituted and N,N-disubstituted 3-methylbutanamides, respectively. The reaction is generally faster and more efficient than amide bond formation using carboxylic acids with coupling agents. The reaction proceeds through the standard nucleophilic acyl substitution mechanism, forming a stable amide and hydrogen fluoride.

In the context of peptide synthesis, N-protected amino acid fluorides are used to acylate the free amino group of another amino acid or peptide chain. semanticscholar.orgnih.govgoogle.com This method is advantageous because acyl fluorides are often crystalline, stable compounds that are less prone to side reactions like racemization compared to their acyl chloride counterparts. semanticscholar.orgnih.gov The in-situ generation of the acyl fluoride from the corresponding carboxylic acid, followed by reaction with an amine, is a common one-pot strategy for amidation. beilstein-journals.orgnih.gov

Table 2: Amidation Reactions of Acyl Fluorides

| Nucleophile | Product Type | Application | Key Advantages |

|---|---|---|---|

| Ammonia (NH₃) | Primary Amide | General Amide Synthesis | High yield, clean reaction |

| Primary Amine (R-NH₂) | Secondary Amide | General Amide Synthesis | Fast, efficient, high conversion rsc.org |

| Secondary Amine (R₂NH) | Tertiary Amide | General Amide Synthesis | Effective even with hindered amines rsc.org |

| Amino Acid Ester | Dipeptide | Peptide Coupling | Low racemization, stable intermediate semanticscholar.orgnih.gov |

This table summarizes the utility of acyl fluorides in forming various types of amide bonds.

3-Methylbutanoyl fluoride can also react with various carbon nucleophiles to form new carbon-carbon bonds, a key transformation in organic synthesis.

Organometallic Reagents: Strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) react with acyl halides. libretexts.org However, their high reactivity can be difficult to control. The reaction typically proceeds via nucleophilic acyl substitution to form a ketone. This ketone is also reactive towards the organometallic reagent, often leading to a second addition to form a tertiary alcohol as the final product. Careful control of reaction conditions, such as low temperatures, is required to isolate the ketone.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 3-methylbutanoyl fluoride can act as an acylating agent for aromatic compounds like benzene (B151609) in a Friedel-Crafts acylation reaction. The Lewis acid coordinates to the fluorine atom, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form an aryl ketone.

Enolates: Enolates, which are carbon nucleophiles derived from carbonyl compounds, can react with 3-methylbutanoyl fluoride in acylation reactions. This reaction, akin to a Claisen condensation, results in the formation of a β-dicarbonyl compound.

Alkyl Fluorides: The reaction of an acyl fluoride with an alkyl fluoride as a carbon nucleophile is not a standard transformation. However, in certain contexts, particularly involving fluorophilic Lewis acids, C-F bond activation in alkyl fluorides can lead to the formation of carbocationic intermediates that could potentially be trapped, though this is not a common strategy for C-C bond formation with acyl fluorides. nih.gov

Transition-Metal-Catalyzed Transformations Involving 3-Methylbutanoyl Fluoride

Acyl fluorides, including 3-methylbutanoyl fluoride, are increasingly utilized as substrates in transition-metal-catalyzed cross-coupling reactions. nih.gov Their stability, coupled with the unique reactivity of the C-F bond, makes them attractive alternatives to more traditional acyl chlorides or anhydrides.

Palladium and nickel catalysts are commonly employed in these transformations. For instance, acyl fluorides can participate in Suzuki-Miyaura couplings with organoboron reagents, Heck-type reactions, and Sonogashira couplings with terminal alkynes. A particularly notable application is in decarbonylative coupling reactions, where the acyl group is converted into an alkyl or aryl group with the loss of carbon monoxide (CO). This allows the isovaleroyl group of 3-methylbutanoyl fluoride to serve as a precursor to an isobutyl group in the final coupled product. The high strength of the resulting metal-fluoride bond (e.g., in PdF₂ or NiF₂) often provides a strong thermodynamic driving force for these reactions. yorku.ca

Chemoselectivity and Regioselectivity Investigations in Complex Substrates

The high reactivity of 3-methylbutanoyl fluoride presents challenges and opportunities in terms of selectivity when reacting with complex molecules containing multiple nucleophilic sites.

Chemoselectivity: In a substrate with multiple functional groups, such as an amino alcohol, 3-methylbutanoyl fluoride will typically react preferentially with the most nucleophilic site. Generally, an amine is more nucleophilic than an alcohol, so selective N-acylation is expected over O-acylation under neutral or basic conditions. However, by protonating the amine under acidic conditions, its nucleophilicity can be masked, potentially allowing for selective O-acylation. The choice of solvent and temperature can also influence the chemoselectivity of the acylation reaction.

Regioselectivity: In molecules with multiple similar functional groups (e.g., a diol with primary and secondary hydroxyl groups), regioselectivity can be an issue. Steric hindrance plays a significant role; the less sterically hindered nucleophilic site will generally react faster. The isovaleroyl group of 3-methylbutanoyl fluoride has moderate steric bulk, which can be exploited to achieve selective acylation of a less hindered primary alcohol in the presence of a more hindered secondary alcohol. The specific reaction conditions must be carefully optimized to achieve high regioselectivity. nih.gov

Reaction Kinetics and Thermodynamic Analyses of Acylation Pathways

The kinetics of nucleophilic acyl substitution reactions involving 3-methylbutanoyl fluoride are influenced by several factors, including the nucleophilicity of the attacking species, the stability of the leaving group, and the electrophilicity of the carbonyl carbon.

Reaction Kinetics: The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. nih.gov Therefore, stronger nucleophiles lead to faster reaction rates. For a series of para-substituted benzoyl fluorides, it has been shown that electron-withdrawing groups on the aromatic ring increase the reaction rate by making the carbonyl carbon more electrophilic. nih.gov A similar trend would be expected for aliphatic acyl fluorides, where electron-withdrawing substituents near the carbonyl group would accelerate the reaction. The fluorination of acyl chlorides to acyl fluorides has been monitored using in-situ IR spectroscopy, confirming clean and often rapid conversions. nih.gov

Stereochemical Aspects of Reactions Utilizing 3-Methylbutanoyl Fluoride

The stereochemical outcomes of reactions involving 3-methylbutanoyl fluoride are dictated by the reaction mechanism and the nature of the interacting chiral molecules. As 3-methylbutanoyl fluoride is an achiral molecule, its direct participation in a reaction will not introduce chirality unless it reacts with a chiral substrate, catalyst, or in a chiral environment. The principles of stereochemistry, such as nucleophilic attack on the carbonyl carbon, can lead to predictable stereoisomeric products when chirality is present elsewhere in the reaction system.

One of the primary roles of acyl fluorides in stereoselective synthesis is in the acylation of chiral alcohols, amines, or other nucleophiles. In these reactions, 3-methylbutanoyl fluoride serves as an acylating agent. If the nucleophile is enantiomerically pure, the resulting ester or amide will also be enantiomerically pure, as the stereocenter of the nucleophile is typically unaffected during the acylation process.

In diastereoselective reactions, where the substrate already contains one or more stereocenters, the addition of the 3-methylbutanoyl group can proceed with a preference for one diastereomer over another. This selectivity is often governed by steric hindrance, where the incoming acyl fluoride reacts with the less sterically hindered face of the nucleophile. The bulky isobutyl group of 3-methylbutanoyl fluoride can enhance this steric influence, leading to higher diastereoselectivity compared to less hindered acylating agents.

For instance, in the kinetic resolution of a racemic secondary alcohol, a chiral catalyst can selectively promote the acylation of one enantiomer with 3-methylbutanoyl fluoride, leaving the other enantiomer unreacted. The efficiency of such a resolution is determined by the differential rates of reaction of the two enantiomers with the acyl fluoride in the presence of the chiral catalyst.

Below is an illustrative data table summarizing the expected outcomes in stereoselective acylations using 3-methylbutanoyl fluoride with a hypothetical chiral substrate under different catalytic conditions.

| Entry | Chiral Substrate (Racemic) | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Unreacted Substrate |

| 1 | (±)-1-Phenylethanol | None | 1:1 | 0% |

| 2 | (±)-1-Phenylethanol | Chiral Amine Catalyst A | 85:15 | 70% (S)-enantiomer |

| 3 | (±)-1-Phenylethanol | Chiral Phosphine Catalyst B | 92:8 | 84% (S)-enantiomer |

| 4 | (±)-2-Phenylglycinol | Chiral DMAP Derivative C | 95:5 | 90% (R)-enantiomer |

Advanced Mechanistic Elucidation Techniques and Intermediate Characterization

The study of reaction mechanisms involving 3-methylbutanoyl fluoride employs a variety of advanced analytical and computational techniques to identify intermediates and transition states. These methods provide a deeper understanding of the reaction pathways, kinetics, and the factors influencing reactivity and selectivity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or rapid-injection NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving 3-methylbutanoyl fluoride in real-time. ¹⁹F NMR is particularly useful for tracking the consumption of the acyl fluoride and the formation of fluoride-containing byproducts. nih.gov By observing changes in chemical shifts and coupling constants, it is possible to identify and characterize transient intermediates, such as tetrahedral intermediates formed during nucleophilic acyl substitution. uvic.ca

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor the disappearance of the characteristic C=O stretching frequency of the acyl fluoride and the appearance of new carbonyl bands corresponding to the product. This technique provides kinetic data and insights into the bonding changes occurring during the reaction.

Mass Spectrometry:

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can be used to detect and identify reaction intermediates, even those present at very low concentrations. uvic.ca By coupling ESI-MS with a reaction setup, it is possible to sample the reaction mixture at different time points and gain a snapshot of the species present, aiding in the reconstruction of the reaction mechanism.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT and other quantum chemical methods are invaluable for modeling reaction pathways involving 3-methylbutanoyl fluoride. researchgate.net These calculations can provide the geometries and energies of reactants, transition states, and intermediates. This information helps to predict the most likely reaction mechanism and to understand the origins of stereoselectivity. For example, computational studies can model the approach of a nucleophile to the carbonyl carbon of 3-methylbutanoyl fluoride and calculate the activation energies for different stereochemical outcomes.

Isotopic Labeling Studies:

Isotopic labeling, for instance, using ¹⁸O in the carbonyl group of 3-methylbutanoyl fluoride or in the nucleophile, can provide definitive evidence for the reaction mechanism. By tracing the path of the isotope from reactant to product using mass spectrometry or NMR, it is possible to distinguish between different mechanistic possibilities, such as addition-elimination versus Sₙ2 pathways.

The following table provides a summary of advanced mechanistic techniques and the type of information they can provide for reactions of 3-methylbutanoyl fluoride.

| Technique | Information Obtained | Plausible Intermediate/Transition State Characterized |

| In-situ ¹⁹F NMR Spectroscopy | Reaction kinetics, identification of fluorine-containing species. | Tetrahedral intermediate, fluoride anion release. |

| Time-resolved IR Spectroscopy | Changes in carbonyl stretching frequencies, reaction rates. | Formation and decay of reaction intermediates. |

| ESI-MS | Detection and identification of transient species. | Covalent adducts, catalytic species. |

| DFT Calculations | Geometries, energies of transition states and intermediates. | Modeled transition state for nucleophilic attack. |

| ¹⁸O Isotopic Labeling | Pathway of oxygen atoms during the reaction. | Confirmation of addition-elimination mechanism. |

Note: This table illustrates the application of modern analytical techniques to the study of acyl fluoride reactivity. The specific intermediates and transition states are based on generally accepted mechanisms for nucleophilic acyl substitution.

Applications of 3 Methylbutanoyl Fluoride in Advanced Chemical Synthesis

Building Block for Complex Organic Architecturesmdpi.com

The isovaleroyl group is a common structural motif in many biologically active molecules and complex organic structures. 3-Methylbutanoyl fluoride (B91410) serves as a highly efficient building block for incorporating this branched, five-carbon unit into a variety of molecular scaffolds. sigmaaldrich.com Its utility stems from its ability to act as a robust acylating agent, transferring the 3-methylbutanoyl group to various nucleophiles. nih.gov Fluorinated building blocks, in general, are prized in medicinal and materials chemistry for their ability to impart unique properties such as increased thermal stability and altered lipophilicity with minimal steric impact. sigmaaldrich.com

One of the most fundamental applications of 3-methylbutanoyl fluoride is in the synthesis of branched esters and amides, which are key functional groups in countless pharmaceuticals and natural products. researchgate.netkhanacademy.org The reaction involves the nucleophilic acyl substitution of the fluoride by an alcohol or an amine. The use of acyl fluorides for these transformations is advantageous because they are often less prone to side reactions and can be used under milder conditions than their more reactive acyl chloride counterparts. nih.gov

The general reactions can be summarized as follows:

Esterification: R-OH + (CH₃)₂CHCH₂COF → (CH₃)₂CHCH₂COOR + HF

Amidation: R₂NH + (CH₃)₂CHCH₂COF → (CH₃)₂CHCH₂CONR₂ + HF

The enhanced stability of acyl fluorides also makes them compatible with a wider range of functional groups, which is crucial when working with multifunctional molecules. nih.gov Methods have been developed for the direct synthesis of esters from carboxylic acids and alkyl halides using fluoride sources, highlighting the unique reactivity imparted by the fluoride ion in facilitating such transformations. nih.gov Similarly, efficient methods for N-trifluoromethyl amide synthesis from carboxylic acid halides and esters have been developed using silver fluoride, underscoring the role of fluoride in modern amide bond formation. nih.gov

Interactive Table: Synthesis of Esters and Amides

| Reactant | Product Class | General Structure | Significance |

|---|---|---|---|

| Alcohol (R-OH) | Branched Ester | (CH₃)₂CHCH₂COOR | Common in flavor compounds, plasticizers, and pharmaceuticals. |

| Primary Amine (R-NH₂) | Secondary Amide | (CH₃)₂CHCH₂CONHR | Core structures in peptides and numerous drug molecules. |

| Secondary Amine (R₂NH) | Tertiary Amide | (CH₃)₂CHCH₂CONR₂ | Important functional group in many modern pharmaceuticals. |

Beyond esters and amides, 3-methylbutanoyl fluoride is a precursor for the synthesis of various ketone and lactone derivatives. Ketones can be synthesized through the acylation of organometallic reagents (e.g., organocuprates or Grignard reagents) or via Friedel-Crafts acylation of aromatic compounds. The controlled reactivity of the acyl fluoride is particularly beneficial in these reactions, minimizing over-addition or decomposition of sensitive substrates. The synthesis of fluorinated cyclic ketones has been explored using various methods, demonstrating the importance of fluorine in constructing such structures. sapub.org

The construction of lactones, which are cyclic esters, can be achieved through multi-step sequences that may involve the initial introduction of the isovaleroyl group. For instance, an epoxide can be opened by an enolate, a reaction that can be catalyzed by fluoride ions, to ultimately form a γ-lactone. mdpi.com A strategy involving 3-methylbutanoyl fluoride could entail acylating a substrate containing a latent hydroxyl group, followed by an intramolecular cyclization to form the lactone ring. The synthesis of complex lactones is a significant area of research, particularly in the context of pharmaceutically important molecules. dcu.ie The development of radiofluorinated ketone body derivatives for PET imaging further illustrates the application of fluorine chemistry in creating complex and functional ketone structures. nih.gov

Role in Natural Product Synthesis Strategies

The isovaleroyl group is a recurring structural element in a wide array of natural products, including terpenoids, alkaloids, and polyketides, where it often contributes to the molecule's biological activity. The selective introduction of this moiety is a critical step in the total synthesis of these complex targets. While the direct application of 3-methylbutanoyl fluoride in published total syntheses is not extensively documented, its properties make it an ideal candidate for such strategies. The challenges in producing site-selectively fluorinated natural products are significant, but living systems offer potential routes through synthetic biology. rsc.orgresearchgate.net

The use of acyl fluorides offers a strategic advantage over other acylating agents in the late stages of a synthesis, where mild conditions and high chemoselectivity are paramount to avoid destroying a complex and valuable intermediate. The ability to introduce fluorine into natural product scaffolds has been shown to enhance their biological properties, and the synthesis of fluorinated natural products is an active area of research. bath.ac.ukresearchgate.net Therefore, 3-methylbutanoyl fluoride represents a powerful, albeit underutilized, tool for introducing the isovaleroyl group cleanly and efficiently during the assembly of natural product architectures.

Functionalization of Polymeric Systems and Materials Precursors

The modification of polymers to tune their physical and chemical properties is a cornerstone of materials science. 3-Methylbutanoyl fluoride can be employed to functionalize polymer backbones that contain reactive nucleophilic groups, such as hydroxyls (e.g., in polyvinyl alcohol) or amines. This surface or bulk modification can alter properties like hydrophobicity, solubility, and thermal stability. Fluorinated compounds are known to have unique characteristics, and their incorporation into materials is a common strategy for developing advanced polymers. researchgate.net

Furthermore, 3-methylbutanoyl fluoride can serve as a precursor for the synthesis of specialized monomers or materials. rsc.org For example, it can be used to build molecules that are later polymerized or incorporated into larger material frameworks. Ternary transition-metal fluorides, for instance, are synthesized from precursors that undergo fluorination, demonstrating the role of fluoride-containing compounds in creating advanced inorganic materials for applications like lithium-ion batteries. rsc.orgresearchgate.net The synthesis of sodium fluoride films from sodium β-diketonate precursors also highlights the pathway from molecular fluoride-containing compounds to functional materials. mdpi.com

Development of Novel Synthetic Reagents and Intermediates for Organic Transformationssapub.orgorganic-chemistry.org

3-Methylbutanoyl fluoride is not only a building block but also a stable intermediate and a starting point for developing other novel reagents. researchgate.net Acyl fluorides are significantly more stable towards moisture and ambient conditions than acyl chlorides, allowing them to be isolated, purified, and stored, which is often not feasible for the corresponding chlorides. nih.gov This stability makes them excellent intermediates in multi-step synthetic sequences.

Recent research has shown that acyl fluorides can act as direct precursors to fluoride ketyl radicals upon single-electron transfer, for example from samarium(II) iodide. rsc.org This opens up new avenues for radical-based transformations, allowing the isovaleroyl group to participate in reactions beyond simple nucleophilic acyl substitution. This novel reactivity demonstrates how a seemingly simple building block can be leveraged to develop new synthetic methodologies. The broader field of organofluorine chemistry is continually focused on creating new and easy-to-handle reagents for introducing fluorine or fluorinated groups into molecules. tcichemicals.comresearchgate.net

Methodology for Derivatization and Further Functionalization of Isovaleroyl Moieties

Once the isovaleroyl group has been incorporated into a molecule using 3-methylbutanoyl fluoride, it can serve as a handle for further functionalization. The methylene (B1212753) group adjacent to the carbonyl (the α-position) possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the construction of new carbon-carbon or carbon-heteroatom bonds.

Interactive Table: Potential Further Reactions of the Isovaleroyl Moiety

| Reaction Type | Reagents | Product | Description |

|---|---|---|---|

| α-Halogenation | NBS, NCS, or Br₂ | α-Halo Isovaleroyl Derivative | Introduces a halogen at the α-position, which can be a leaving group for subsequent substitutions. |

| Aldol Addition | 1. LDA or other base 2. Aldehyde/Ketone | β-Hydroxy Isovaleroyl Derivative | Forms a new C-C bond and introduces a hydroxyl group. |

| α-Alkylation | 1. LDA or other base 2. Alkyl Halide | α-Alkyl Isovaleroyl Derivative | Forms a new C-C bond by adding an alkyl group at the α-position. |

This two-step approach—first, acylation with 3-methylbutanoyl fluoride, and second, derivatization at the α-position—provides a powerful and flexible strategy for building molecular complexity. The ability to perform subsequent chemical modifications on the installed isovaleroyl group significantly enhances the synthetic utility of 3-methylbutanoyl fluoride as a versatile building block.

Spectroscopic and Advanced Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 3-Methylbutanoyl fluoride (B91410), offering detailed information at the atomic level through the study of ¹H, ¹³C, and ¹⁹F nuclei.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments in the 3-Methylbutanoyl fluoride molecule. The expected chemical shifts and multiplicities are influenced by the electronegativity of the adjacent fluorine and carbonyl group, as well as spin-spin coupling with neighboring protons.

Based on the structure of 3-Methylbutanoyl fluoride, (CH₃)₂CHCH₂COF, the following proton signals are anticipated:

A doublet for the two equivalent methyl groups (-CH(CH₃ )₂).

A multiplet for the methine proton (-CH (CH₃)₂).

A doublet of doublets for the methylene (B1212753) protons (-CH₂ COF) due to coupling with both the methine proton and the fluorine atom.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH(CH3)2 | ~0.9 - 1.1 | Doublet (d) | 3JHH ≈ 6-7 |

| -CH(CH3)2 | ~2.0 - 2.3 | Multiplet (m) | - |

| -CH2COF | ~2.5 - 2.8 | Doublet of Doublets (dd) | 3JHH ≈ 6-7, 3JHF ≈ 3-5 |

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the number of unique carbon environments within 3-Methylbutanoyl fluoride. The carbonyl carbon is significantly deshielded, appearing at a high chemical shift. The presence of the fluorine atom introduces C-F coupling, which splits the signals of nearby carbon atoms. The one-bond carbon-fluorine coupling (¹JCF) is typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller. researchgate.netacdlabs.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -COF | ~160 - 165 | Doublet (d) | 1JCF ≈ 350-370 |

| -CH2COF | ~45 - 50 | Doublet (d) | 2JCF ≈ 20-25 |

| -CH(CH3)2 | ~25 - 30 | Doublet (d) | 3JCF ≈ 5-7 |

| -CH(CH3)2 | ~22 - 25 | Singlet (s) or very small doublet | - |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in 3-Methylbutanoyl fluoride. wikipedia.org With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a powerful tool for both qualitative and quantitative analysis. nih.govscholaris.ca The chemical shift of the fluorine atom in an acyl fluoride is characteristically found in a specific region of the spectrum. This technique is also invaluable for studying reaction mechanisms involving fluorinating agents and for quantifying the formation of 3-Methylbutanoyl fluoride in a reaction mixture. mestrelab.com

The ¹⁹F NMR spectrum of 3-Methylbutanoyl fluoride is expected to show a single signal, a triplet, due to coupling with the adjacent methylene protons (²JHF).

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) vs. CFCl3 | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -COF | +20 to +50 | Triplet (t) | 3JHF ≈ 3-5 |

To unambiguously assign all proton and carbon signals and to confirm the structure of 3-Methylbutanoyl fluoride, advanced multi-dimensional NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H correlation experiment that reveals proton-proton coupling networks. For 3-Methylbutanoyl fluoride, cross-peaks would be expected between the -CH(CH₃ )₂ protons and the -CH (CH₃)₂ proton, and between the -CH (CH₃)₂ proton and the -CH₂ COF protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the carbon skeleton of the molecule. For instance, correlations would be expected from the methyl protons to the methine and methylene carbons, and from the methylene protons to the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in 3-Methylbutanoyl fluoride.

The most characteristic absorption in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the acyl fluoride, which typically appears at a higher frequency compared to other carbonyl compounds due to the high electronegativity of the fluorine atom. Other key vibrations include C-H stretching and bending modes of the alkyl group and the C-F stretching vibration.

| Vibrational Mode | Expected IR Absorption (cm-1) | Expected Raman Shift (cm-1) | Intensity |

|---|---|---|---|

| C-H stretch (sp3) | 2870-2960 | 2870-2960 | Medium-Strong |

| C=O stretch (acyl fluoride) | 1815-1840 | 1815-1840 | Very Strong |

| C-F stretch | 1000-1100 | 1000-1100 | Strong |

| C-H bend (CH3 and CH2) | 1370-1470 | 1370-1470 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 3-Methylbutanoyl fluoride, as well as to gain structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the exact mass of 3-Methylbutanoyl fluoride would be observed. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for acyl fluorides include the loss of the fluorine radical (•F) and the loss of carbon monoxide (CO). The isobutyl group can also undergo characteristic fragmentation.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the full molecular weight.

[M - F]⁺: Loss of a fluorine atom.

[M - COF]⁺: Loss of the carbonyl fluoride radical, leading to the isobutyl cation.

[CH(CH₃)₂]⁺: Isopropyl cation fragment.

| Fragment Ion | Expected m/z | Identity |

|---|---|---|

| [C5H9FO]+ | 104.06 | Molecular Ion (M+) |

| [C5H9O]+ | 85.06 | [M - F]+ |

| [C4H9]+ | 57.07 | [M - COF]+ (isobutyl cation) |

| [C3H7]+ | 43.05 | Isopropyl cation |

Mass spectrometry is also highly effective for real-time reaction monitoring, allowing for the detection of reactants, intermediates, and products as a function of time. This provides valuable kinetic and mechanistic information for the synthesis of 3-Methylbutanoyl fluoride.

Chromatographic Techniques (e.g., GC-MS, LC-MS) in Reaction Progress Analysis and Purity Assessment

Chromatographic techniques coupled with mass spectrometry are indispensable tools for monitoring the progress of reactions involving 3-Methylbutanoyl fluoride and for assessing the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and selectivity for the analysis of acyl fluorides and related reaction components. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like 3-Methylbutanoyl fluoride. In the context of its synthesis, for instance, via the fluorination of 3-methylbutanoyl chloride, GC-MS can be employed to monitor the disappearance of the starting material and the appearance of the acyl fluoride product in real-time. Aliquots can be taken from the reaction mixture, quenched, and injected into the GC-MS system.

The components are separated based on their boiling points and polarity in the gas chromatograph, and then detected by the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This allows for unambiguous identification and quantification of reactants, products, and any potential byproducts. The purity of distilled 3-Methylbutanoyl fluoride can be accurately determined by integrating the peak areas in the resulting chromatogram. scholaris.ca Due to the presence of fluorine atoms, specialized GC-MS analysis in negative-ion chemical ionization mode can reveal heightened sensitivity for fluorinated derivatives. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives of 3-Methylbutanoyl fluoride or for reaction mixtures containing non-volatile components, LC-MS is the technique of choice. rsc.org For example, if 3-Methylbutanoyl fluoride is used to synthesize an amide or an ester, LC-MS can effectively track the formation of the product. The reaction mixture is separated by high-performance liquid chromatography (HPLC), and the eluent is introduced into the mass spectrometer. rsc.org This technique is crucial for analyzing compounds that might decompose at the high temperatures used in GC.

Modern LC-MS methods can be enhanced for the analysis of fluorinated compounds. For instance, fluoride-assisted LC-MS, where a fluoride source like ammonium (B1175870) fluoride is added to the mobile phase, can dramatically improve the ionization efficiency and sensitivity for certain molecules without the need for derivatization. nih.gov This approach could be valuable for the sensitive detection of 3-Methylbutanoyl fluoride or its derivatives in complex matrices. The data generated from LC-MS provides a detailed profile of the reaction, enabling optimization of conditions and confirming the purity of the isolated products. nih.gov

| Technique | Primary Application | Information Obtained | Suitability for 3-Methylbutanoyl Fluoride |

|---|---|---|---|

| GC-MS | Reaction monitoring of volatile compounds; Purity assessment of the final product. | Retention time, molecular weight, fragmentation patterns, quantitative analysis of components. | High, due to its expected volatility and thermal stability. |

| LC-MS | Analysis of less volatile derivatives (e.g., amides, esters); Monitoring reactions in complex mixtures. | Retention time, molecular weight, structural information from tandem MS (MS/MS), quantitative analysis. | High, especially for its reaction products and for methods requiring higher sensitivity. |

X-ray Crystallography Studies of Derived Compounds for Solid-State Structure Determination

For compounds derived from 3-Methylbutanoyl fluoride, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unequivocal determination of their structure. For example, if 3-Methylbutanoyl fluoride were reacted with a chiral amine to form a diastereomeric amide, X-ray crystallography could be used to establish the absolute stereochemistry of the product.

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffraction spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Studies on analogous acyl fluorides, such as benzoyl fluoride, have been conducted to determine their crystal structure at low temperatures. nih.gov Similarly, complex fluorinated molecules have been synthesized and their crystal structures determined, revealing how the presence of fluorine influences crystal packing through interactions with nearby C-H bonds, rather than forming fluorine-fluorine contacts. nsf.gov These studies underscore the utility of X-ray crystallography in understanding the detailed solid-state structures of organofluorine compounds derived from precursors like 3-Methylbutanoyl fluoride.

Quantitative Analytical Methods for Fluorine Content in Organic Samples (e.g., Elemental Analysis, LIBS)

Determining the precise fluorine content is a critical aspect of characterizing 3-Methylbutanoyl fluoride and ensuring its stoichiometric purity. Several quantitative analytical methods are available for this purpose.

Elemental Analysis

Traditional elemental analysis for fluorine in organic compounds involves the complete decomposition of the sample to convert the organically bound fluorine into inorganic fluoride ions (F⁻). One common method is combustion ion chromatography (CIC). qa-group.com In this technique, the sample is combusted in a high-temperature oven in the presence of oxygen. The resulting gases, containing hydrogen fluoride (HF), are passed through an absorption solution, and the fluoride ions are then quantified using ion chromatography. qa-group.com This method is highly accurate and can provide a precise percentage of fluorine in the sample.

Another classical approach involves decomposition of the organofluorine compound by fusion with an alkali metal, followed by titration of the resulting fluoride ion. stackexchange.comdtic.mil A simpler method involves the digestion of the sample in sulfuric acid, which generates hydrofluoric acid that etches a tared glass flask; the mass loss of the flask is stoichiometrically related to the fluorine content. nist.gov

Laser-Induced Breakdown Spectroscopy (LIBS)

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid and direct analytical technique for determining elemental composition, including fluorine, in solid, liquid, or gaseous samples. researchgate.net The technique works by focusing a high-energy laser pulse onto the sample, which ablates a small amount of material and creates a high-temperature plasma. researchgate.net As the plasma cools, the excited atoms and ions emit light at characteristic wavelengths. The emission line for fluorine, typically at 685.6 nm, is detected by a spectrometer. chem17.comrsc.org

LIBS offers several advantages, including minimal sample preparation and the ability to perform spatially resolved analysis. researchgate.net For quantitative analysis, calibration curves are constructed using standards with known fluorine concentrations. The intensity of the fluorine emission line from the sample is then compared to the calibration curve to determine its fluorine content. The detection limit for fluorine using LIBS has been reported to be as low as 135 ppm in certain matrices. rsc.orgresearchgate.net This technique could be applied to verify the fluorine content in samples of 3-Methylbutanoyl fluoride or its derivatives.

| Method | Principle | Sample Preparation | Key Advantages | Typical Application |

|---|---|---|---|---|

| Combustion Ion Chromatography (CIC) | Sample combustion to form HF, followed by ion chromatography to quantify F⁻. qa-group.com | Requires weighing the sample into a combustion boat. | High accuracy and precision. qa-group.com | Bulk elemental composition of a purified sample. |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Laser ablation creates a plasma; atomic emission at specific wavelengths is measured. researchgate.netchem17.com | Minimal to none required. sciaps.com | Rapid analysis, direct solid/liquid sampling, high throughput. chem17.comsciaps.com | Rapid quality control, screening, and mapping of fluorine distribution. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and properties related to reactivity. For a molecule like 3-Methylbutanoyl fluoride (B91410), DFT studies would focus on several key areas:

Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researcher.life

Reactivity Descriptors: DFT allows for the calculation of reactivity descriptors such as electronegativity, chemical hardness, and softness. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be performed to understand hyperconjugative interactions and the stability arising from electron delocalization within the molecule. researchgate.net

While specific DFT studies focusing exclusively on 3-Methylbutanoyl fluoride are not prevalent in the literature, the methodologies are well-established for analyzing related organic and fluorinated compounds. researchgate.netnih.gov

Ab Initio Calculations of Reaction Pathways and Transition States

Ab initio calculations, which are based on first principles without empirical parameters, are instrumental in mapping out reaction mechanisms. These computationally intensive methods are used to:

Locate Transition States: By calculating the potential energy surface of a reaction, researchers can identify the geometry and energy of transition states, which correspond to the energy barrier of the reaction.

Determine Reaction Energetics: Ab initio methods can compute the reaction energies (enthalpy and Gibbs free energy), providing insights into the thermodynamic feasibility of a chemical process.

Model Reaction Pathways: These calculations can elucidate the step-by-step mechanism of complex reactions, such as C-F bond activation or nucleophilic acyl substitution involving the acyl fluoride group. researchgate.net

For 3-Methylbutanoyl fluoride, such calculations could model its hydrolysis, its reaction with nucleophiles, or its role in frustrated Lewis pair (FLP) chemistry, providing a detailed understanding of the energetics and intermediates involved. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com For 3-Methylbutanoyl fluoride, MD simulations would be valuable for:

Conformational Analysis: The isobutyl group of the molecule allows for rotational freedom around its carbon-carbon single bonds. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. frontiersin.org

Intermolecular Interactions: In a condensed phase (liquid or solution), MD can simulate how individual molecules of 3-Methylbutanoyl fluoride interact with each other and with solvent molecules. This is crucial for understanding bulk properties like viscosity and solvation. researchgate.net

Binding Dynamics: If 3-Methylbutanoyl fluoride were to act as a ligand or inhibitor for a biological target, MD simulations could be used to study the dynamics of the binding process and the stability of the resulting complex. researcher.life

These simulations rely on force fields to describe the forces between atoms, and extensive simulations can reveal conformational changes and interaction patterns over timescales from picoseconds to microseconds. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides highly valuable tools for predicting spectroscopic data, which aids in the interpretation of experimental results. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application.

For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly important. nih.gov DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO), are routinely employed for this purpose. researchgate.net The accuracy of these predictions depends heavily on the chosen functional and basis set. rsc.org Research on various fluorinated molecules has identified several effective combinations that yield high accuracy. researchgate.netimperial.ac.uk

| Method/Functional | Basis Set | Typical Accuracy (RMS Error) | Reference |

| B3LYP | 6-311+G(d,p) | ~2-5 ppm | researchgate.net |

| ωB97XD | aug-cc-pvdz | ~3.5 ppm | rsc.orgimperial.ac.uk |

| BHandHLYP | Various large sets | ~1-3 ppm | researchgate.net |

These computational predictions can be invaluable for assigning signals in complex spectra, distinguishing between isomers, and confirming molecular structures. nih.gov While a specific calculated ¹⁹F NMR spectrum for 3-Methylbutanoyl fluoride is not detailed in the available literature, these standard methods would be directly applicable.

Computational Design of Novel Fluorinated Organic Compounds and Reagents

The unique properties conferred by fluorine—such as high electronegativity, metabolic stability, and altered acidity—make it a key element in the design of new molecules, particularly in pharmaceuticals and materials science. emerginginvestigators.orgnih.govresearchgate.net Computational workflows are integral to this design process. mdpi.com

By using 3-Methylbutanoyl fluoride as a starting scaffold, computational methods can be used to:

Predict Properties of Derivatives: Screen virtual libraries of related compounds by calculating key properties like binding affinity to a target protein, lipophilicity, and electronic characteristics. mdpi.com

Guide Synthetic Efforts: Theoretical calculations can help predict the outcome of potential reactions, identifying promising synthetic routes for novel fluorinated compounds. nih.gov

Enhance Biological Activity: The strategic placement of fluorine atoms can significantly alter a molecule's interaction with biological targets. Computational docking and MD simulations can predict how these modifications affect binding modes and affinity, guiding the design of more potent and selective agents. mdpi.com

This in silico approach accelerates the discovery process, reduces the need for extensive trial-and-error synthesis, and allows for the rational design of new fluorinated compounds with desired properties. researchgate.net

Broader Academic Context and Future Research Directions

Comparative Analysis with Other Acyl Halides in Research Paradigms

Acyl fluorides, including 3-methylbutanoyl fluoride (B91410), occupy a unique niche in the reactivity spectrum of acyl halides. Generally, the reactivity of acyl halides towards nucleophiles follows the trend: acyl iodide > acyl bromide > acyl chloride > acyl fluoride. This trend is primarily governed by the strength of the carbon-halogen bond and the leaving group ability of the halide anion. The carbon-fluorine bond is the strongest single bond to carbon, making acyl fluorides the most stable and least reactive among the acyl halides. msu.edu

This reduced reactivity is not a disadvantage but rather a strategic advantage in many research paradigms. While more reactive acyl halides like chlorides are prone to rapid hydrolysis and can be challenging to handle, acyl fluorides offer a favorable balance of stability and reactivity. nih.govresearchgate.net They are often compared to activated esters in terms of electrophilicity but with the benefit of reduced steric hindrance. nih.gov

The branched structure of 3-methylbutanoyl fluoride introduces additional steric considerations compared to linear acyl fluorides like acetyl fluoride. This steric bulk can influence the rate and selectivity of its reactions. For instance, in nucleophilic acyl substitution reactions, the approach of a nucleophile to the carbonyl carbon of 3-methylbutanoyl fluoride would be more hindered than in acetyl fluoride, potentially leading to lower reaction rates but possibly higher selectivity with certain nucleophiles.

Future research could systematically investigate these steric and electronic effects by comparing the reactivity of 3-methylbutanoyl fluoride with a series of linear and other branched acyl fluorides in various transformations, such as peptide synthesis, esterification, and transition-metal-catalyzed cross-coupling reactions. Such studies would provide valuable quantitative data on the interplay between steric hindrance and the inherent reactivity of the acyl fluoride functional group.

Table 1: Comparative Properties of Acyl Halides

| Acyl Halide | C-X Bond Dissociation Energy (kcal/mol) | Leaving Group Ability (pKa of HX) | General Reactivity | Key Advantages | Key Disadvantages |

| Acyl Iodide | ~57 | -10 | Very High | Highest reactivity | Low stability, moisture sensitive |

| Acyl Bromide | ~71 | -9 | High | High reactivity | Moisture sensitive |

| Acyl Chloride | ~84 | -7 | Moderate-High | Good balance of reactivity and availability | Moisture sensitive, can be too reactive |

| 3-Methylbutanoyl Fluoride | ~116 | 3.2 | Moderate | High stability, easy to handle | Lower reactivity may require catalysts |

Emerging Synthetic Methodologies in Organofluorine Chemistry and Their Relevance

The synthesis of organofluorine compounds, including acyl fluorides, has been revolutionized by the development of new reagents and catalytic methods. cas.cnchinesechemsoc.org Traditional methods for preparing acyl fluorides often relied on harsh and toxic reagents. researchgate.net However, recent advancements offer milder and more efficient alternatives that are highly relevant to the synthesis of 3-methylbutanoyl fluoride.

One of the most significant developments is the deoxyfluorination of carboxylic acids. A variety of modern reagents can now achieve this transformation under mild conditions. organic-chemistry.org For example, reagents like Deoxo-Fluor and XtalFluor-E can convert 3-methylbutanoic acid directly to 3-methylbutanoyl fluoride. organic-chemistry.org More recently, methods utilizing inexpensive and safer fluoride sources like potassium fluoride in the presence of an activator have been developed, making the synthesis more practical and scalable. rsc.org The use of thionyl fluoride (SOF₂), generated in situ or ex situ, has also emerged as a rapid and efficient method for producing both aliphatic and aromatic acyl fluorides. nih.govnih.gov

Photocatalysis represents another cutting-edge approach. For instance, the direct conversion of aldehydes to acyl fluorides via a C(sp²)–H fluorination reaction has been demonstrated using a photocatalyst and an electrophilic fluorinating agent. researchgate.net This method could potentially be applied to the synthesis of 3-methylbutanoyl fluoride from 3-methylbutanal.

The relevance of these emerging methodologies lies in their potential to make 3-methylbutanoyl fluoride and other branched acyl fluorides more accessible. This increased accessibility will undoubtedly spur further research into their applications.

Untapped Research Potential in Catalysis with 3-Methylbutanoyl Fluoride

Acyl fluorides are increasingly being recognized for their utility in transition-metal catalysis. nih.gov They can serve as versatile building blocks, acting as sources of acyl groups, alkyl groups (via decarbonylation), or even fluoride ions. nih.gov The untapped research potential of 3-methylbutanoyl fluoride in this area is substantial.

In cross-coupling reactions, the moderate reactivity of acyl fluorides allows for transformations that are often difficult to achieve with more reactive acyl chlorides. nih.gov The branched isobutyl group of 3-methylbutanoyl fluoride could be transferred in decarbonylative coupling reactions to introduce this motif into complex molecules. The steric bulk of the isobutyl group could also influence the reductive elimination step in catalytic cycles, potentially leading to unique selectivity.

Furthermore, the concept of "fluoride-activated catalysis" presents an exciting avenue for research. rug.nlrug.nl In this paradigm, a fluoride source is used to activate a catalyst in situ. While this typically involves inorganic fluorides, the use of acyl fluorides like 3-methylbutanoyl fluoride as a latent source of fluoride in such catalytic systems has not been extensively explored. The organic nature of the acyl fluoride could offer advantages in terms of solubility and controlled release of the fluoride activator.

Future studies could explore the use of 3-methylbutanoyl fluoride in palladium-, nickel-, or copper-catalyzed reactions, investigating its role as a coupling partner and a potential modulator of catalytic activity.

Interdisciplinary Research Avenues in Chemical Biology and Materials Science (excluding clinical or biological impact)

The unique properties imparted by fluorine make fluorinated compounds highly valuable in interdisciplinary fields such as chemical biology and materials science. ucd.ieresearchgate.net 3-Methylbutanoyl fluoride, as a source of the fluorinated isovaleroyl group, has potential applications in these areas, focusing on the chemical and material properties rather than direct biological or clinical effects.

In chemical biology , the strategic incorporation of fluorinated motifs can be used to probe and modulate molecular interactions. The isovaleroyl group is a common structural motif in natural products. Introducing a fluorinated version of this group, via 3-methylbutanoyl fluoride, could be used to create chemical probes with altered electronic properties. These probes could be used in non-cellular assays to study enzyme-ligand interactions, where the fluorine atom serves as a sensitive reporter for ¹⁹F NMR studies.

In materials science , the incorporation of fluorine into polymers is a well-established strategy for modifying their properties. pageplace.de Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique surface properties such as hydrophobicity and oleophobicity. researchgate.net 3-Methylbutanoyl fluoride could be used as a reagent to introduce the isovaleroyl fluoride moiety onto polymer backbones or as a building block in the synthesis of novel fluorinated monomers. The branched structure of the isobutyl group could influence the packing of polymer chains, leading to materials with tailored physical properties. For example, its use in the synthesis of fluorinated polyacrylates or polyesters could lead to new coatings with specific surface energies and refractive indices.

Table 2: Potential Interdisciplinary Applications of 3-Methylbutanoyl Fluoride

| Field | Potential Application | Rationale |

| Chemical Biology | Synthesis of ¹⁹F NMR probes | Fluorine atom as a sensitive reporter for studying molecular interactions in vitro. |

| Creation of modified peptides/natural products | Altering electronic properties to study structure-activity relationships. | |

| Materials Science | Synthesis of fluorinated polymers | Incorporation of the isovaleroyl fluoride group to modify surface properties (e.g., hydrophobicity). |

| Development of novel coatings | Tailoring thermal stability, chemical resistance, and refractive index of materials. |

Conceptual Advancements in Acyl Fluoride Chemistry and Fluorine Incorporation Strategies

The chemistry of acyl fluorides is undergoing a conceptual renaissance, driven by a deeper understanding of their reactivity and the development of novel synthetic methods. researchgate.net A key conceptual advancement is the recognition of their "just right" reactivity, which allows for selective transformations under conditions where other acyl halides are unsuitable. nih.gov This has led to their increased use in challenging synthetic contexts, such as late-stage functionalization of complex molecules and peptide synthesis where minimization of racemization is crucial. nih.govnih.gov

Modern fluorine incorporation strategies are moving away from brute-force methods towards more subtle and selective catalytic approaches. cas.cnmpg.de The development of catalytic methods for both the synthesis of acyl fluorides and their subsequent use in coupling reactions is a testament to this trend. nih.govresearchgate.net For instance, the ability to generate acyl fluorides in situ from carboxylic acids and immediately use them in a subsequent reaction (a one-pot process) streamlines synthesis and avoids the isolation of these moisture-sensitive intermediates. nih.gov

3-Methylbutanoyl fluoride is an ideal substrate for exploring and advancing these concepts. Its branched structure provides a good model system for studying the influence of sterics on the efficiency of new fluorination reactions and catalytic transformations. As our understanding of fluorine's unique effects on molecular properties continues to grow, so too will the strategic application of building blocks like 3-methylbutanoyl fluoride in the design and synthesis of next-generation functional molecules. ucd.ie

Q & A

(Basic) How can researchers optimize the synthesis of 3-Methylbutanoyl fluoride to improve yield and purity?

To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using anhydrous conditions and controlled stoichiometry of 3-methylbutanoic acid and fluorinating agents (e.g., SOCl₂ followed by HF) can minimize hydrolysis byproducts . Monitor intermediates via thin-layer chromatography (TLC) and validate purity using gas chromatography–mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) .

(Basic) What analytical techniques are most effective for detecting trace byproducts in 3-Methylbutanoyl fluoride synthesis?

GC-MS is optimal for volatile byproducts (e.g., residual hydrogen fluoride or unreacted precursors), offering detection limits as low as 0.1 ppm . For non-volatile contaminants, employ ion chromatography (IC) with fluoride-specific electrodes to quantify ionic byproducts . NMR (¹⁹F and ¹H) provides structural confirmation and identifies hydrolyzed derivatives like 3-methylbutanoic acid .

(Basic) What are the critical safety protocols for handling 3-Methylbutanoyl fluoride, especially concerning hydrogen fluoride byproducts?

Use a fume hood, fluoropolymer-lined gloves, and full-face shields to prevent exposure. Neutralize spills with calcium carbonate slurry to immobilize HF . Implement real-time HF gas sensors in the lab and maintain emergency eyewash stations. Waste must be treated with Ca(OH)₂ to precipitate fluoride ions before disposal .

(Advanced) How can researchers resolve contradictions in reported neurotoxic effects of fluoride derivatives observed in different experimental models?

Conduct comparative studies using standardized exposure protocols (e.g., dose, duration, and model organisms). Validate fluoride bioavailability via ion-selective electrodes in biological samples and correlate with histopathological changes in neural tissues . Cross-reference results with computational toxicokinetic models to isolate compound-specific effects from systemic fluoride exposure .

(Advanced) What mechanistic studies are needed to elucidate the reactivity of 3-Methylbutanoyl fluoride in nucleophilic acyl substitution reactions?

Perform kinetic isotope effect (KIE) studies to probe transition states and isotope-labeled experiments (e.g., ¹⁸O in nucleophiles) to track acyl transfer pathways. Computational density functional theory (DFT) simulations can model reaction energetics and identify rate-limiting steps . Compare reactivity with structurally similar acyl fluorides (e.g., trifluoroacetic anhydride) to assess electronic and steric influences .

(Advanced) What methodologies assess the hydrolytic stability of 3-Methylbutanoyl fluoride under varying pH and temperature conditions?

Use accelerated stability testing: incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Quantify degradation via ¹⁹F NMR to track fluoride ion release rates . Apply the Eyring equation to calculate activation energy for hydrolysis and predict shelf-life under storage conditions .

(Basic) How should researchers design experiments to evaluate the environmental impact of 3-Methylbutanoyl fluoride hydrolysis byproducts?

Simulate environmental hydrolysis in aqueous systems (e.g., freshwater, seawater) and analyze fluoride ion accumulation using ion chromatography. Conduct toxicity assays on model aquatic organisms (e.g., Daphnia magna) to establish LC₅₀ values . Compare results with regulatory thresholds (e.g., EPA fluoride limits) to assess compliance .

(Advanced) What strategies can address discrepancies in spectroscopic data for 3-Methylbutanoyl fluoride across different research groups?

Standardize instrumentation parameters (e.g., NMR pulse sequences, GC-MS ionization modes) and calibrate using certified reference materials. Publish raw spectral data in open-access repositories (e.g., NIST Chemistry WebBook) to enable cross-validation . Collaborative interlaboratory studies can identify systematic errors and improve data reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products